3,4-Dibromo Substitution: β-Blockade Activity
Systematic SAR analysis of ring-halogenated N-tert-butyl-2-amino-1-(2-thienyl)ethanols established that the position of bromine substitution on the thiophene ring is the primary determinant of β-adrenoceptor blocking activity. C3-halo substitution consistently yields compounds that are practically devoid of activity, whereas C4- or C5-monohalo substitution retains blocking potency comparable across these positions. The highest activity in the series was observed with C4,C5-dihalogenated compounds, which exhibited myocardial β-receptor blockade comparable to that of propranolol [1]. The target compound (3,4-dibromo) occupies an intermediate position: it lacks the optimal C4,C5-dihalo pattern while bearing a C3 bromine substitution that is structurally associated with activity loss. No direct β-blockade IC₅₀ or pA₂ data for CAS 62673-60-3 was located in peer-reviewed literature or authoritative databases.
| Evidence Dimension | β-adrenoceptor blocking activity (class-level SAR) |
|---|---|
| Target Compound Data | 3,4-dibromo substitution pattern; no direct quantitative activity data available in public domain |
| Comparator Or Baseline | C4,C5-dibromo compounds: activity comparable to propranolol; C3-halo compounds: practically devoid of activity |
| Quantified Difference | Activity difference between positional isomers is qualitative (active vs. inactive) rather than graded; exact fold difference cannot be calculated due to absence of target compound activity data |
| Conditions | In vitro β-adrenoceptor blockade assays on guinea pig atrial and tracheal preparations; in vivo anesthetized cat model |
Why This Matters
Procurement decisions for pharmacological tool compounds must account for the risk that the C3 bromine in the 3,4-dibromo substitution pattern may significantly attenuate or abolish β-blocking activity based on established class-level SAR.
- [1] Conde S, Corral C, Madroñero R, et al. beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives. J Med Chem. 1977;20(7):970-974. doi:10.1021/jm00217a025. PMID: 17752. View Source
